![molecular formula C17H23N3O2 B2731533 1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396814-84-8](/img/structure/B2731533.png)
1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Description
1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as EPPBU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.
Scientific Research Applications
Molecular Interaction Studies
Research on N-(pyridin-2-yl),N'-substituted ureas, including structures similar to 1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, has contributed significantly to understanding molecular interactions, such as hydrogen bonding and complexation effects. Studies by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, revealing insights into the classical substituent effect on association through NMR spectroscopic titrations and quantum chemical calculations (Ośmiałowski et al., 2013).
Synthesis and Stereochemical Analysis
In another domain, the stereoselective synthesis of active metabolites for potent kinase inhibitors demonstrates the relevance of urea derivatives in medicinal chemistry. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the utility of urea derivatives in the development of pharmaceuticals (Chen et al., 2010).
Material Science and Polymer Research
The field of material science has also benefited from the study of urea derivatives. For instance, the development of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells by Hu et al. (2015) underscores the versatility of these compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).
Corrosion Inhibition
Furthermore, urea derivatives have shown promise as corrosion inhibitors, contributing to the preservation of metal surfaces in corrosive environments. Jeeva et al. (2015) synthesized new Mannich bases derived from urea and examined their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential for these compounds in industrial applications (Jeeva et al., 2015).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-22-16-9-7-15(8-10-16)19-17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,2,5-6,11-14H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBPIOKLKUWXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea |
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